molecular formula C11H10ClNO B1417274 1-(5-Chloro-2-methoxyphenyl)cyclopropane-1-carbonitrile CAS No. 1152566-93-2

1-(5-Chloro-2-methoxyphenyl)cyclopropane-1-carbonitrile

Cat. No.: B1417274
CAS No.: 1152566-93-2
M. Wt: 207.65 g/mol
InChI Key: WGAFZNHDXNWIFK-UHFFFAOYSA-N
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Chemical Reactions Analysis

1-(5-Chloro-2-methoxyphenyl)cyclopropane-1-carbonitrile undergoes several types of chemical reactions, including:

Scientific Research Applications

1-(5-Chloro-2-methoxyphenyl)cyclopropane-1-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of cyclopropane-containing compounds with biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, and the cyclopropane ring can influence the compound’s reactivity and binding properties . Detailed studies on its mechanism of action are essential to fully understand its effects.

Comparison with Similar Compounds

1-(5-Chloro-2-methoxyphenyl)cyclopropane-1-carbonitrile can be compared with similar compounds such as:

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)cyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-14-10-3-2-8(12)6-9(10)11(7-13)4-5-11/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGAFZNHDXNWIFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2(CC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Chloro-2-methoxyphenyl)cyclopropane-1-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-(5-Chloro-2-methoxyphenyl)cyclopropane-1-carbonitrile
Reactant of Route 3
Reactant of Route 3
1-(5-Chloro-2-methoxyphenyl)cyclopropane-1-carbonitrile
Reactant of Route 4
Reactant of Route 4
1-(5-Chloro-2-methoxyphenyl)cyclopropane-1-carbonitrile
Reactant of Route 5
Reactant of Route 5
1-(5-Chloro-2-methoxyphenyl)cyclopropane-1-carbonitrile
Reactant of Route 6
1-(5-Chloro-2-methoxyphenyl)cyclopropane-1-carbonitrile

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